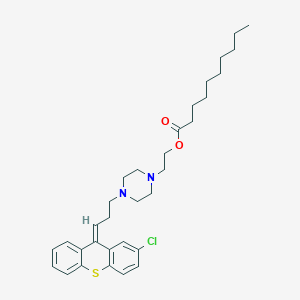

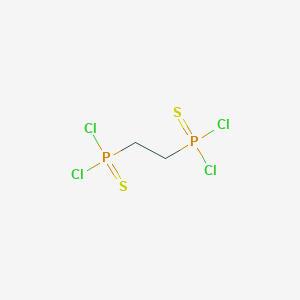

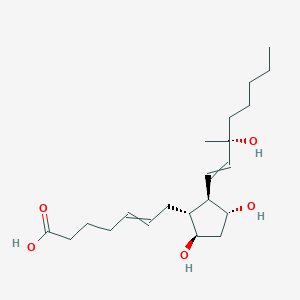

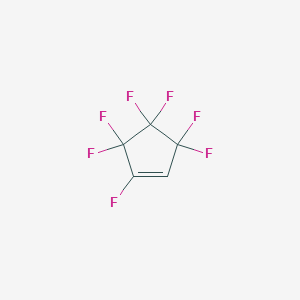

![molecular formula C13H15NO2 B154284 螺[色满-2,4'-哌啶]-4(3H)-酮 CAS No. 136081-84-0](/img/structure/B154284.png)

螺[色满-2,4'-哌啶]-4(3H)-酮

描述

Spiro[chromene-2,4'-piperidin]-4(3H)-one is a pharmacophore that has been identified as a structural component in a variety of drugs, drug candidates, and biochemical reagents. Its significance in medicinal chemistry is highlighted by its presence in compounds with diverse biological activities and its potential utility in the development of new biologically active substances .

Synthesis Analysis

The synthesis of spiro compounds related to spiro[chromene-2,4'-piperidin]-4(3H)-one involves various strategies. For instance, spiro[indoline-3,4'-pyridin]-2-yl)carbamates were synthesized via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides, demonstrating the efficiency of intermolecular capturing of spiroindoleninium intermediates . A robust, high-yielding process for synthesizing spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one, a key building block in many biologically active compounds, was developed and successfully scaled up to kilogram levels . Additionally, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives were synthesized using an ultrasound-assisted method, following the group-assistant-purification chemistry process .

Molecular Structure Analysis

The molecular structure of spiro compounds is crucial for their biological activity. For example, the introduction of substituents in the benzene ring of spiro[isobenzofuran-1(3H),4'-piperidine] affects affinity for sigma binding sites, with certain positions leading to high affinity and selectivity . The structure of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] scaffold was elucidated using NOESY NMR and X-ray diffraction, showing well-defined orientation of side chains .

Chemical Reactions Analysis

Spiro compounds undergo various chemical reactions that are essential for their synthesis and modification. The [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles catalyzed by Sc(OTf)3 is one such reaction, providing a new approach to synthesize spiro[piperidine-3,2'-oxindoles] with excellent stereoselectivity . The reaction of cyclic methyl acetals with trimethylsilyl cyanide yields nitriles, which are key intermediates for introducing carbon residues into the spirocycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] is highly important for both affinity and selectivity towards sigma binding sites. Compounds with medium-sized substituents result in potent, but unselective compounds, while larger lipophilic substituents lead to high affinity and selectivity for sigma 2 binding sites . The spiro[chroman-2,4'-piperidin]-4-one derivatives have shown in vitro acetyl-CoA carboxylase inhibitory activity, with some compounds exhibiting activity in the low nanomolar range . The N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as TRPM8 channel blockers, with the 4-hydroxy derivatives showing excellent potency and selectivity .

科学研究应用

药物化学中的药效团

螺[色满-2,4'-哌啶]-4(3H)-酮被认为是药物化学中重要的药效团。它作为各种药物、候选药物和生化试剂中的结构成分。从该化合物合成衍生物及其生物学相关性的最新进展非常显著。已经分析和讨论了使用该药效团开发新的生物活性物质的潜力 (Ghatpande 等人,2020 年)。

TRPM8 拮抗剂

一系列衍生自螺[色满-2,4'-哌啶]-4(3H)-酮的化合物已被确定为瞬时受体电位 melastatin 8 (TRPM8) 拮抗剂。这些化合物在大鼠神经性疼痛模型中显示出疗效,并具有潜在的治疗应用 (Chaudhari 等人,2013 年)。

分子内氧化偶联

已经报道了涉及螺[吲哚啉-3,4'-哌啶] 的分子内氧化偶联反应。该方法已显示出在创建光学活性螺[吲哚啉-3,4'-哌啶](各种生物活性化合物中的基本基序)方面有效 (Sugimoto 等人,2023 年)。

螺[吲哚啉-3,4'-吡啶]-2-基氨基甲酸酯合成

螺[吲哚啉-3,4'-哌啶] 是许多多环吲哚生物碱中的关键支架。螺[吲哚啉-3,4'-吡啶]-2-基氨基甲酸酯的新合成策略展示了用氨基甲酸酯有效捕获螺吲哚鎓中间体 (Liang 等人,2020 年)。

螺[呋喃-5(5H),4'-哌啶]-2-酮合成

已经报道了一种制备螺[呋喃酮-哌啶] 结构的通用方法,为合成各种 3,4-稠合-螺[呋喃-5(5H),4'-哌啶]-2-酮化合物提供了一条途径 (Liu 等人,2009 年)。

抗流感活性

螺[哌啶-2,2'-金刚烷] 衍生物显示出显着的抗甲型流感病毒活性。已经研究了在这些分子中引入一个额外的氨基以增强其抗病毒特性的可能性 (Fytas 等人,2010 年)。

螺衍生物的超声辅助合成

已经描述了一种螺[吲哚啉-3,4'-吡喃[2,3-c]吡唑] 衍生物的有效超声辅助合成。该方法遵循组辅助纯化化学过程,简化了纯化步骤 (Zou 等人,2012 年)。

作用机制

Target of Action

The primary target of the compound spiro[chromene-2,4’-piperidin]-4(3H)-one, also known as Spiro[chroman-2,4’-piperidin]-4-one, is the 5-HT2C receptor (5-HT2CR) . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that influences various biological and neurological processes .

Mode of Action

Spiro[chromene-2,4’-piperidin]-4(3H)-one acts as a partial agonist at the 5-HT2CR This compound has been found to be selective for the 5-HT2CR, showing no observed activity toward 5-HT2AR or 5-HT2BR . It has a Gq bias, meaning it preferentially activates the Gq protein pathway .

Biochemical Pathways

The activation of the 5-HT2CR by spiro[chromene-2,4’-piperidin]-4(3H)-one leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway . This can affect various downstream effects, including the modulation of neuronal firing, regulation of mood, and control of food intake .

Pharmacokinetics

The compound has shown low inhibition of herg at 10 μm, which suggests a favorable safety profile .

Result of Action

The activation of the 5-HT2CR by spiro[chromene-2,4’-piperidin]-4(3H)-one can lead to various cellular and molecular effects. For instance, it can modulate neuronal firing, potentially influencing behaviors and physiological processes regulated by 5-HT2CR, such as mood and appetite .

安全和危害

未来方向

Spiro[chromene-2,4’-piperidin]-4(3H)-one has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules . Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .

属性

IUPAC Name |

spiro[3H-chromene-2,4'-piperidine]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDQKSXDVVXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365981 | |

| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

spiro[chromene-2,4'-piperidin]-4(3H)-one | |

CAS RN |

136081-84-0 | |

| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential anticancer properties of spiro[chroman-2,4'-piperidin]-4-one derivatives?

A1: Research suggests that certain spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) [, ]. Notably, compound 16, featuring a sulfonyl spacer, displayed significant potency with IC50 values ranging from 0.31 to 5.62 μM []. Further investigation revealed that compound 16 induced apoptosis in MCF-7 cells and influenced cell cycle progression, suggesting its potential as a lead compound for anticancer drug development [].

Q2: How does the structure of spiro[chroman-2,4'-piperidin]-4-one derivatives affect their anticancer activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding the impact of structural modifications on the biological activity of these compounds. For instance, compound 16 with the sulfonyl spacer showed superior potency compared to the trimethoxyphenyl derivative 15, highlighting the importance of the spacer group in enhancing cytotoxicity [].

Q3: Beyond anticancer activity, are there other potential applications for spiro[chroman-2,4'-piperidin]-4-one derivatives?

A3: Yes, research indicates that these compounds could have potential as anti-tuberculosis agents. For example, compound PS08 demonstrated notable inhibitory activity against Mycobacterium tuberculosis (Mtb) strain H37Ra with an MIC value of 3.72 μM []. This finding suggests that further exploration of spiro[chroman-2,4'-piperidin]-4-one derivatives as potential anti-tubercular agents is warranted.

Q4: Have any computational studies been conducted on spiro[chroman-2,4'-piperidin]-4-one derivatives, and what insights have they provided?

A4: Yes, molecular docking studies have been performed to understand the potential binding interactions of these compounds with target proteins. For instance, docking studies of compound PS08 with Mtb tyrosine phosphatase (PtpB) helped elucidate its potential binding mode at the enzyme's active site []. Such computational insights can guide further optimization of these compounds for enhanced activity and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

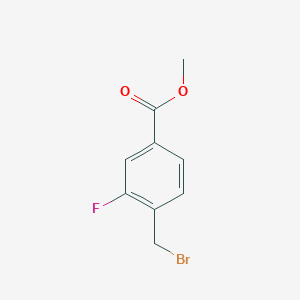

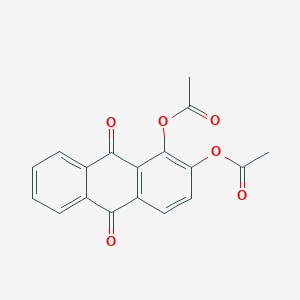

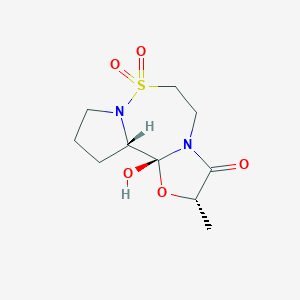

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)